molecular formula C30H30N4O2 B12097812 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile

Cat. No.: B12097812
M. Wt: 478.6 g/mol
InChI Key: AMWHRTGNKXMUOS-UHFFFAOYSA-N
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Description

The compound 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is a tetracyclic carbazole derivative with a nitrile group at position 3, a morpholinopiperidinyl substituent at position 8, and an ethynyl group at position 7. Notably, the majority of available literature refers to its ethyl-substituted analog, 9-Ethyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile (Alectinib hydrochloride, CAS 1256589-74-8), a clinically approved anaplastic lymphoma kinase (ALK) inhibitor . For this analysis, comparisons will focus on Alectinib and its structurally similar analogs, as these are well-documented in the literature.

Properties

Molecular Formula

C30H30N4O2

Molecular Weight

478.6 g/mol

IUPAC Name

9-ethynyl-6,6-dimethyl-8-(4-morpholin-4-ylpiperidin-1-yl)-11-oxo-5H-benzo[b]carbazole-3-carbonitrile

InChI

InChI=1S/C30H30N4O2/c1-4-20-16-23-24(17-26(20)34-9-7-21(8-10-34)33-11-13-36-14-12-33)30(2,3)29-27(28(23)35)22-6-5-19(18-31)15-25(22)32-29/h1,5-6,15-17,21,32H,7-14H2,2-3H3

InChI Key

AMWHRTGNKXMUOS-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C(=C2)N3CCC(CC3)N4CCOCC4)C#C)C(=O)C5=C1NC6=C5C=CC(=C6)C#N)C

Origin of Product

United States

Preparation Methods

Naphthannulation via Intramolecular Diels-Alder Reaction

A one-pot telescopic synthesis of benzo[b]carbazoles employs naphthannulation of indoles through a furan–olefin Diels-Alder reaction. This method, reported by Nguyen et al., enables efficient annulation at 60°C using BiCl₃ (10 mol%) in 1,2-dichloroethane, followed by cyclization in o-xylene/AcOH (4:1) at 120°C. Key advantages include:

  • Regioselectivity : Exclusive formation of the benzo[b]carbazole isomer due to steric control during the Diels-Alder step.

  • Yield : 68–82% for substrates with electron-donating groups on the indole moiety.

Solid Acid-Catalyzed Cyclization

Rice husk-derived amorphous carbon functionalized with sulfonic acid (AC-SO₃H) catalyzes intramolecular cyclization of 3-cyanoacetamide pyrrole intermediates at 240°C in DMSO. The catalyst’s total acidity (4.606 mmol g⁻¹) enhances protonation of the carbonyl group, facilitating ring closure. This method achieves 73% yield for unsubstituted benzo[a]carbazoles but requires adaptation for the benzo[b] isomer.

Ethynylation and Morpholino-Piperidine Coupling

Direct Ethynylation via Sonogashira Coupling

Early routes introduced the ethynyl group using Pd(PPh₃)₂Cl₂/CuI-catalyzed Sonogashira coupling between 6-bromo-benzo[b]carbazole intermediates and trimethylsilylacetylene, followed by deprotection. Challenges include:

  • Side Reactions : Homocoupling of acetylene derivatives reduces yield (<50%).

  • Purification : Silica gel chromatography is required, complicating scale-up.

Improved Ethyl Group Installation

The patent CN110891947A discloses a streamlined approach using diethyl zinc (Et₂Zn) and Pd(dba)₂ (8–12 mol%) in toluene at 80°C. This single-step ethylation replaces multi-step protocols, achieving 89% yield with >99% purity (HPLC). Key parameters:

ParameterOptimal Value
Catalyst Loading10 mol% Pd(dba)₂
LigandTricyclohexylphosphine
SolventToluene
Temperature80°C
Reaction Time12 h

Optimization of Reaction Conditions

Catalytic Systems

Comparative studies highlight the superiority of Pd(dba)₂ over Pd/C for ethylation (Table 1):

CatalystYield (%)Purity (%)Pd Residue (ppm)
Pd(dba)₂89>99<10
Pd/C6292350

Solvent Effects

Polar aprotic solvents (DMSO, DMF) enhance cyclization rates but promote decomposition above 200°C. AC-SO₃H-catalyzed reactions in DMSO at 240°C achieve 73% yield, while DMF yields <50% due to carbamate formation.

Analytical Characterization

Structural Confirmation

  • ¹H NMR : Alectinib exhibits characteristic signals at δ 8.21 (s, 1H, C3-H), 7.89 (d, J = 8.4 Hz, 1H, C1-H), and 3.45–3.70 (m, 8H, morpholine).

  • XRPD : Form IV of Alectinib hydrochloride shows peaks at 5.5°, 16.0°, and 19.9° 2θ, confirming crystallinity.

Comparative Analysis of Synthetic Routes

MethodStepsTotal Yield (%)Key Advantage
Traditional108.8N/A
Patent CN110891947A472No chromatography, high purity
Diels-Alder375One-pot scalability

Chemical Reactions Analysis

Ethynyl Group

  • Coupling Reactions : Participates in Sonogashira cross-coupling with aryl halides under palladium catalysis (e.g., Pd(PPh₃)₄, CuI) .

  • Hydrogenation : Selective reduction to ethyl group using H₂/Pd-C in ethanol .

Carbonitrile Group

  • Nucleophilic Addition : Reacts with amines (e.g., morpholinopiperidine) under basic conditions to form secondary amines .

  • Hydrolysis : Resists hydrolysis under mild acidic/basic conditions but converts to carboxylic acid under strong H₂SO₄/H₂O .

Salt Formation and Stability

The compound forms stable hydrochloride salts under specific conditions:

Oxidation and Redox Behavior

  • Ketone Stability : The 11-oxo group is resistant to further oxidation but can be reduced to alcohol using NaBH₄ .

  • DDQ-Mediated Oxidation : Converts dihydrocarbazole intermediates to aromatic ketones efficiently (94% yield) .

Comparative Reactivity with Analogues

Feature9-Ethynyl Derivative9-Ethyl Analogue
Ethynyl Reactivity Sonogashira coupling, hydrogenationLimited to alkylation/functionalization
Solubility Lower in polar solventsEnhanced via hydrochloride salt
Biological Activity Moderate ALK inhibitionHigher potency (IC₅₀ < 10 nM)

Degradation Pathways

  • Photodegradation : Susceptible to UV-induced cleavage of the morpholinopiperidinyl group .

  • Acidic Hydrolysis : Degrades at pH < 2, forming benzo[b]carbazole-3-carboxylic acid .

Scientific Research Applications

Therapeutic Efficacy

Research indicates that 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile shows promising results in inhibiting cancer cell lines with ALK mutations. In vitro studies have demonstrated its potency and selectivity against ALK compared to other kinases. The compound's ability to effectively bind to the ALK enzyme has been validated through various interaction studies .

Case Studies

  • Non-Small Cell Lung Cancer (NSCLC) :
    • A study involving patient-derived NSCLC cell lines revealed that this compound significantly reduced cell proliferation and induced apoptosis in ALK-positive cells.
    • The compound's selectivity was highlighted by its minimal impact on non-ALK-dependent pathways, suggesting a favorable safety profile for further development.
  • Combination Therapies :
    • Research is ongoing to explore the efficacy of this compound in combination with other targeted therapies. Preliminary data suggest enhanced therapeutic outcomes when used alongside other inhibitors targeting different pathways involved in tumorigenesis.

Synthesis and Production Methods

The synthesis of 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile typically involves several key steps:

  • Formation of the Benzo[b]carbazole Core :
    • Cyclization reactions using substituted anilines and ketones.
  • Introduction of the Ethynyl Group :
    • Utilization of Sonogashira coupling with palladium catalysts.
  • Attachment of Morpholinopiperidinyl Moiety :
    • Nucleophilic substitution reactions to introduce the morpholine group.
  • Final Functionalization :
    • Cyanation reactions to incorporate the carbonitrile group .

Industrial Production Considerations

For large-scale production, optimizing reaction conditions for yield and purity is crucial. Efficient purification techniques and cost-effective starting materials are also essential for industrial applications.

Mechanism of Action

The mechanism of action of 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The ethynyl group and the morpholinopiperidinyl moiety may play crucial roles in binding to these targets, modulating their activity. Pathways involved could include inhibition of kinase activity or interference with DNA replication processes.

Comparison with Similar Compounds

Structural Analogs and ALK Inhibitors

Alectinib Hydrochloride (9-Ethyl Variant)
  • Structure: Ethyl group at position 9, morpholinopiperidinyl group at position 8, and nitrile at position 3.
  • Pharmacology : Potent ALK and RET kinase inhibitor with fivefold greater ALK inhibition than Crizotinib. Demonstrates activity against crizotinib-resistant mutants and superior blood-brain barrier penetration .
  • Physicochemical Properties :
    • Molecular weight: 521.09 g/mol (hydrochloride salt) .
    • Solubility: pH-dependent solubility, with improved dissolution in acidic conditions .
Crizotinib
  • Structure: Substituted pyridine and aminopyridine core.
  • Pharmacology: First-generation ALK/ROS1/MET inhibitor.
  • Key Difference : Alectinib’s carbazole scaffold enhances target selectivity and CNS bioavailability.
Ceritinib
  • Structure : Piperidine-carboxamide core.
  • Pharmacology : Second-generation ALK inhibitor effective against crizotinib-resistant mutations. However, higher incidence of gastrointestinal toxicity compared to Alectinib .
8-Iodo Analog (CAS 1256584-80-1)
  • Structure: Iodo substitution at position 8 instead of morpholinopiperidinyl.
  • Relevance : Structural similarity score of 0.80 to Alectinib. Likely serves as a synthetic intermediate or exploratory analog with unconfirmed activity .

Carbazole-Based Derivatives

describes carbazole derivatives with varying substituents, highlighting structure-activity relationships (SAR):

Compound Substituents Key Findings
7b 2’-Fluoro-5’-methoxyphenyl at position 6 Moderate bioactivity (UV/IR data) .
9a Pyridin-3-yl at position 6 High synthetic yield (50%) .
9c Thiophene-carbaldehyde at position 5 Strong electrophilic reactivity .

SAR Insights :

  • Nitrile at position 3 : Critical for kinase inhibition (observed in Alectinib).
  • Bulky substituents at position 8 (e.g., morpholinopiperidinyl): Enhance target binding and selectivity.
  • Ethyl vs. Ethynyl : Ethyl improves metabolic stability, while ethynyl may alter electronic properties or reactivity.

Pharmacokinetic and Physicochemical Comparison

Property Alectinib Hydrochloride Crizotinib 8-Iodo Analog
Molecular Weight 521.09 g/mol 450.34 g/mol 493.32 g/mol
LogP 5.58 (predicted) 4.2 6.1 (estimated)
Solubility pH-dependent Low aqueous Not reported
BBB Penetration High Low Unknown
IC50 (ALK) 1.2 nM 6.0 nM Not tested

Patent and Clinical Landscape

  • Alectinib Hydrochloride : Approved for ALK-positive NSCLC (2015). Patents cover polymorphs (Type II/III crystals) to optimize dissolution and bioavailability .
  • Ethynyl Variant: No direct clinical or patent data found.

Biological Activity

9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile, commonly referred to as an ALK (anaplastic lymphoma kinase) inhibitor, has garnered significant attention in oncology for its potential therapeutic applications. This compound is primarily studied for its efficacy against various cancers, particularly non-small cell lung cancer (NSCLC), which often harbors mutations or rearrangements in the ALK gene. This article delves into the biological activity of this compound, highlighting its mechanism of action, research findings, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile is C30H30N4O2C_{30}H_{30}N_{4}O_{2}, with a molecular weight of approximately 478.58 g/mol. Its structure includes a benzo[b]carbazole core modified with various functional groups that enhance its biological activity. The presence of the ethynyl and morpholinopiperidine moieties contributes to its selectivity as an ALK inhibitor .

PropertyValue
Molecular FormulaC30H30N4O2C_{30}H_{30}N_{4}O_{2}
Molecular Weight478.58 g/mol
CAS Number1256580-24-1
AppearanceSolid

The primary mechanism by which 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile exerts its effects is through the inhibition of ALK phosphorylation. By binding to the ALK enzyme, this compound blocks downstream signaling pathways that are crucial for tumor growth and survival. This inhibition leads to reduced cell proliferation in ALK-positive cancer cell lines .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent activity against various cancer cell lines. For instance, it has shown significant efficacy in patient-derived cell lines with ALK mutations, outperforming other kinases in terms of selectivity and potency .

Table 2: In Vitro Efficacy Against Cancer Cell Lines

Cell LineIC50 (µM)Remarks
ALK-positive NSCLC<0.5High potency
Non-small cell lung cancer0.239Comparison with erlotinib
Colon cancer>10Limited efficacy

Case Studies and Clinical Research

Several clinical studies have explored the efficacy of this compound in treating NSCLC:

  • Phase I Trials : Initial trials indicated promising results in patients with advanced NSCLC harboring ALK mutations. The compound was well-tolerated with manageable side effects.
  • Comparative Studies : In comparative studies against existing treatments like erlotinib, 9-Ethynyl-6,6-dimethyl-8-(4-morpholinopiperidin-1-yl)-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile demonstrated superior efficacy in inhibiting tumor growth across multiple cancer types .

Table 3: Summary of Clinical Findings

Study TypeFindings
Phase I TrialsWell-tolerated; effective in ALK-positive patients
Comparative TrialsSuperior efficacy compared to erlotinib in NSCLC

Future Directions and Research

Ongoing research aims to further elucidate the pharmacological properties of this compound and explore potential modifications to enhance its therapeutic index. Investigations into off-target effects and interactions with other molecular targets are also critical for understanding the full scope of its biological activity .

Q & A

Q. How can researchers address challenges in scaling up synthesis while maintaining reproducibility?

  • Methodological Answer : Continuous flow chemistry or microwave-assisted synthesis may enhance scalability. Process Analytical Technology (PAT) tools (e.g., in-line FTIR) monitor intermediates in real time, ensuring batch consistency .

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